molecular formula C30H29N3O3 B8575721 2,4-Bis(1-methyl-1-phenylethyl)-6-((2-nitrophenyl)azo)phenol CAS No. 70693-50-4

2,4-Bis(1-methyl-1-phenylethyl)-6-((2-nitrophenyl)azo)phenol

Cat. No. B8575721
CAS RN: 70693-50-4
M. Wt: 479.6 g/mol
InChI Key: CZEIGGLJGJHNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(1-methyl-1-phenylethyl)-6-((2-nitrophenyl)azo)phenol is a useful research compound. Its molecular formula is C30H29N3O3 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Bis(1-methyl-1-phenylethyl)-6-((2-nitrophenyl)azo)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Bis(1-methyl-1-phenylethyl)-6-((2-nitrophenyl)azo)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70693-50-4

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

2-[(2-nitrophenyl)diazenyl]-4,6-bis(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C30H29N3O3/c1-29(2,21-13-7-5-8-14-21)23-19-24(30(3,4)22-15-9-6-10-16-22)28(34)26(20-23)32-31-25-17-11-12-18-27(25)33(35)36/h5-20,34H,1-4H3

InChI Key

CZEIGGLJGJHNCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)N=NC3=CC=CC=C3[N+](=O)[O-])O)C(C)(C)C4=CC=CC=C4

physical_description

Other Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500-ml 3-necked flask fitted with a stirrer, thermometer, pressure equalized addition funnel and nitrogen inlets and outlets were charged 13.5 grams (0.21 mole) of potassium hydroxide pellets and 10 ml of water. The resulting hot solution was diluted with 80 ml of methanol. After flushing with nitrogen, 16.5 grams (0.05 mole) of 2,4-di(α,α-dimethylbenzyl)phenol and 85 ml of methanol were added to give a clear solution which was then cooled to -4° C. A cold solution of o-nitrobenzenediazonium chloride in concentrated hydrochloric acid solution (42.9 grams=0.06 mole of diazonium solution) was added over a period of 15 minutes with rapid stirring while keeping the temperature between -2° and 0° C. The deep purple color of the azodye-phenoxide developed instantaneously as the diazonium solution was added. The resulting mixture was stirred for another 10 minutes at -1° to 1° C. The suspension was then acidified with 20 ml of glacial acetic acid over a 2-minute period at 1° to 3° C. The resulting brick red suspension was stirred for 15 minutes as the temperature was allowed to rise to ambient temperature and then filtered. The filter cake was washed with a cold solution of 40 grams ice in 160 ml of methanol and then with 1800 ml of water.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
azodye-phenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

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